Sodium;oxido nitrite

Overview

Description

Sodium;oxido nitrite is a reactive nitrogen species with the chemical formula ONOO−. It is a potent oxidant and nitrating agent formed by the reaction of nitric oxide (NO) with superoxide (O2−). This compound plays a significant role in various biological processes, including cell signaling and immune response, but it is also associated with oxidative stress and cellular damage .

Mechanism of Action

Target of Action

Peroxynitrite, a reactive nitrogen species, is one of the strongest oxidants in the body . It interacts with various compounds including proteins, lipids, nucleic acids, and carbohydrates . Peroxynitrite acts on many proteins, including enzymes, primarily oxidoreductases . The most common target of its action is cysteine residues . This thiol-containing amino-acid residue is one of the most reactive and interacts with various reactive oxygen species (ROS) and reactive nitrogen species (RNS), both in the free state and in the composition of glutathione and many proteins .

Mode of Action

Peroxynitrite is produced by the reaction of nitric oxide (•NO) and superoxide (O •–) radicals at diffusion-controlled rates . Despite its short half-life (10 ms at physiological pH), it is able to penetrate biological membranes both via passive diffusion and through anion channels . Peroxynitrite exerts its effects by direct interaction with CO2, proteins that contain transition metal centers or thiols, or indirectly by aiding the generation of the highly potent hydroxyl radical .

Biochemical Pathways

Peroxynitrite can undergo biotransformation and detoxification or interact with various compounds and modify them . The inhibitory effect of peroxynitrite on enzymes was best described for oxidoreductases, in which it also most often acted on cysteine . Modified biomolecules can be toxic; however, at physiological concentrations, they are able to function as members of signaling pathways .

Pharmacokinetics

The rates of peroxynitrite production in vivo in specific compartments have been estimated to be as high as 50–100 μM per min . Owing to multiple target molecule reactions, the steady-state concentrations are estimated to be in the nanomolar concentration range, which, however, can be sustained for a long period of time (for example, hours) . Despite the short half-life of peroxynitrite at physiological pH (~10 ms), its ability to cross cell membranes implies that peroxynitrite generated from a cellular source could influence surrounding target cells within one to two cell diameters (~5–20 μm) .

Result of Action

Peroxynitrite is a potent inducer of cell death . It is cytotoxic at high concentrations, participates in different diseases and the aging process, and contributes to immune cell response mechanisms to invading organisms . The mechanism of action of peroxynitrite in these processes depends on the oxidation of biomolecules either by direct reaction or by the reaction of derived secondary species .

Action Environment

The effects of peroxynitrite on the myocardium show a dependency on the environment in which the anion is present . The reaction of peroxynitrite is catalyzed by hemperoxidases, Mn (III) porphyrins, and Fe (III) porphyrins . The sites of peroxynitrite formation are assumed to be spatially associated with the sources of superoxide (such as the plasma membrane NAD(P)H oxidases or the mitochondrial respiratory complexes) because although •NO is a relatively stable and highly diffusible free radical, superoxide is much shorter-lived and has restricted diffusion across biomembranes .

Biochemical Analysis

Biochemical Properties

Peroxynitrite interacts with various compounds including proteins, lipids, nucleic acids, and carbohydrates, and modifies them . Thiols, including cysteine residues in proteins, are most actively exposed to peroxynitrite . The inhibitory effect of peroxynitrite on enzymes was best described for oxidoreductases, in which it also most often acted on cysteine .

Cellular Effects

Peroxynitrite is cytotoxic at high concentrations, participates in different diseases and the aging process, and contributes to immune cell response mechanisms to invading organisms . It has been implicated in the pathogenesis of many inflammatory conditions including arthritis and colitis . It can influence surrounding target cells within one to two cell diameters (~5–20 μm) .

Molecular Mechanism

Peroxynitrite exerts its effects at the molecular level through its reactivity towards a large range of molecules including amino acids such as cysteine, methionine, tyrosine and tryptophan, nucleic bases and antioxidants (e.g. phenolics, selenium- and metal-containing compounds, ascorbate and urate). Peroxynitrite reactions involve oxidation and nitration .

Temporal Effects in Laboratory Settings

The formation of peroxynitrite is augmented in inflammatory-like conditions such as ischemia–reperfusion injury when both substrates are present in high concentrations . Despite the short half-life of peroxynitrite at physiological pH (~10 ms), its effects can be sustained for a long period of time (for example, hours) .

Dosage Effects in Animal Models

While specific studies on dosage effects of peroxynitrite in animal models are limited, it is known that peroxynitrite is cytotoxic at high concentrations . Therefore, it is reasonable to assume that high doses could lead to toxic or adverse effects.

Metabolic Pathways

Peroxynitrite is formed from the diffusion-controlled reaction between nitric oxide and superoxide . The sites of peroxynitrite formation are assumed to be spatially associated with the sources of superoxide (such as the plasma membrane NAD(P)H oxidases or the mitochondrial respiratory complexes) .

Transport and Distribution

Despite the short half-life of peroxynitrite at physiological pH (~10 ms), its ability to cross cell membranes implies that peroxynitrite generated from a cellular source could influence surrounding target cells within one to two cell diameters (~5–20 μm) .

Subcellular Localization

The sites of peroxynitrite formation are assumed to be spatially associated with the sources of superoxide (such as the plasma membrane NAD(P)H oxidases or the mitochondrial respiratory complexes) . This suggests that peroxynitrite may be localized in these areas within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;oxido nitrite can be synthesized through the reaction of superoxide with nitric oxide: [ \text{NO} + \text{O}_2^- \rightarrow \text{ONOO}^- ] Another method involves the reaction of hydrogen peroxide with nitrite: [ \text{H}_2\text{O}_2 + \text{NO}_2^- \rightarrow \text{ONOO}^- + \text{H}_2\text{O} ] These reactions typically occur under controlled laboratory conditions, often requiring specific pH levels and temperatures to ensure stability and yield .

Industrial Production Methods: Industrial production of peroxynitrite is less common due to its highly reactive and unstable nature. it can be generated in situ for specific applications using similar chemical reactions as those in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions: Sodium;oxido nitrite undergoes various chemical reactions, including:

Oxidation: It can oxidize a wide range of biological molecules, such as lipids, proteins, and nucleic acids.

Nitration: It nitrates tyrosine residues in proteins, forming nitrotyrosine.

Hydroxylation: It can hydroxylate aromatic compounds

Common Reagents and Conditions: this compound reacts with carbon dioxide to form nitrosoperoxycarbonate, which further decomposes into carbonate and nitrogen dioxide radicals. These reactions often occur under physiological conditions, with the presence of carbon dioxide significantly influencing the reaction pathways .

Major Products Formed: The major products of peroxynitrite reactions include nitrated proteins, oxidized lipids, and damaged nucleic acids. These products are often associated with cellular damage and oxidative stress .

Scientific Research Applications

Sodium;oxido nitrite has numerous applications in scientific research, including:

Chemistry: Used as a reagent to study oxidation and nitration reactions.

Biology: Investigated for its role in cell signaling, immune response, and oxidative stress.

Medicine: Studied for its involvement in various diseases, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.

Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting oxidative stress and related pathologies

Comparison with Similar Compounds

Hydrogen Peroxide (H2O2): Another reactive oxygen species involved in oxidative stress and cell signaling.

Nitric Oxide (NO): A reactive nitrogen species with roles in vasodilation and neurotransmission.

Superoxide (O2−): A precursor to peroxynitrite and other reactive oxygen species

Uniqueness: Sodium;oxido nitrite is unique due to its dual role as both an oxidant and nitrating agent. Its ability to react with a wide range of biomolecules and its involvement in both physiological and pathological processes distinguish it from other reactive species .

Properties

IUPAC Name |

sodium;oxido nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.Na/c2-1-4-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBPQQFLRJVMBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

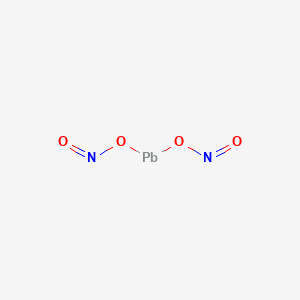

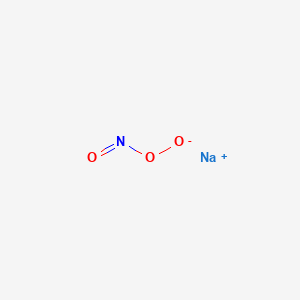

N(=O)O[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: Peroxynitrite (ONOO-/ONOOH) exhibits a diverse reactivity profile, interacting with various biomolecules, leading to a range of downstream effects:

- Direct Oxidation: Peroxynitrite directly oxidizes thiols like glutathione and cysteine, converting them to thiyl radicals, sulfinyl radicals, and disulfide radical anions. [] These radicals can further propagate oxidative damage.

- Tyrosine Nitration: Peroxynitrite nitrates tyrosine residues in proteins, forming 3-nitrotyrosine. [] This modification can alter protein structure and function, contributing to cellular dysfunction.

- DNA Damage: Peroxynitrite induces DNA strand breaks and base modifications, primarily forming 8-hydroxyguanine. [] These lesions contribute to genomic instability and potentially carcinogenesis.

- Lipid Peroxidation: Peroxynitrite initiates lipid peroxidation, damaging cell membranes and generating reactive aldehydes that can further propagate oxidative stress. []

- Enzyme Inactivation: Peroxynitrite inactivates critical enzymes like manganese superoxide dismutase, potentially exacerbating oxidative stress. []

- Inflammatory Response: Peroxynitrite can activate signaling pathways involved in inflammation, contributing to the pathogenesis of inflammatory diseases. []

ANone:

- Spectroscopic Data: Peroxynitrite anion (ONOO-) exhibits a characteristic absorption maximum (λmax) at 302 nm. []

A: Peroxynitrite is a highly reactive and unstable species with a short half-life, limiting its practical applications. Its reactivity is influenced by factors such as pH and the presence of carbon dioxide (CO2). []

- pH Dependence: Peroxynitrite decomposes rapidly at physiological pH (7.4), with a half-life of less than 1 second. []

- CO2 Influence: Carbon dioxide reacts with peroxynitrite, forming carbonate radical anion (CO3•-) and nitrogen dioxide radical (•NO2), both potent oxidants. []

ANone: Peroxynitrite itself is not typically considered a catalyst. Instead, it participates as a reactive intermediate in various biological reactions:

- Reaction with CO2: Peroxynitrite reacts with CO2 to generate CO3•- and •NO2, which can then oxidize biomolecules. []

- One- and Two-electron Oxidation: Peroxynitrite can oxidize substrates via one- or two-electron mechanisms, depending on the target and reaction conditions. []

ANone: While computational studies are less common for highly reactive species like peroxynitrite, some theoretical investigations have been conducted to understand its reactivity and decomposition pathways. These studies often involve quantum chemical calculations to model the electronic structure and energetics of peroxynitrite and its reaction intermediates.

ANone: Peroxynitrite does not have a typical SAR profile like traditional drug molecules. As a reactive species, its reactivity is primarily governed by its inherent chemical properties rather than structural modifications.

ANone: Peroxynitrite's inherent instability makes it challenging to formulate. It is typically generated in situ for research purposes.

ANone: As an endogenous, short-lived species, traditional PK/PD studies are not typically conducted for peroxynitrite.

ANone: Several studies demonstrate the in vitro and in vivo effects of peroxynitrite:

- In vitro: Peroxynitrite induces DNA damage [], protein oxidation and nitration [], and cell death in various cell types. []

- Animal Models: In rodent models, peroxynitrite contributes to the pathogenesis of various conditions, including spinal cord injury [], acute lung injury [], and hemorrhagic shock. []

ANone: Peroxynitrite is a highly reactive species and its overproduction is implicated in various pathological conditions.

- Cellular Toxicity: Peroxynitrite induces oxidative damage to DNA, proteins, and lipids, contributing to cell death and dysfunction. [, ]

- Inflammatory Diseases: Peroxynitrite plays a role in the pathogenesis of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. [, , , ]

A:

- Late 1980s - Early 1990s: Researchers discovered that the reaction of •NO with superoxide (O2•-) generates peroxynitrite (ONOO-), sparking extensive research into its formation, reactivity, and biological roles. []

- 1990s - Present: Numerous studies have implicated peroxynitrite in the pathogenesis of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer, leading to ongoing investigations into potential therapeutic strategies targeting peroxynitrite formation or scavenging. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.